molecular formula C9H10ClNOS2 B3039470 O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate CAS No. 1092444-91-1

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate

Cat. No.: B3039470
CAS No.: 1092444-91-1
M. Wt: 247.8 g/mol
InChI Key: QZEYKDZIZXJDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate is a useful research compound. Its molecular formula is C9H10ClNOS2 and its molecular weight is 247.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Kinetics and Mechanism in Reactions with Pyridines :

    • In a study examining the kinetics and mechanism of reactions of dithiocarbonates with pyridines, researchers found that these reactions followed a pseudo-first-order rate under amine excess. The reactions were spectrophotometrically monitored, revealing insights into the stepwise mechanism with changes in the rate-determining step based on the basicity of the pyridines (Castro, Gazitúa, & Santos, 2009).
  • Structure-Reactivity Correlation in Aminolysis :

    • Research on the kinetics of pyrrolidine reactions with O-ethyl S-aryl dithiocarbonates indicated a mechanism through a tetrahedral intermediate. The study provided valuable insights into the structure-reactivity relationship in these reactions (Castro, Cabrera, & Santos, 1997).
  • Applications in Extraction of Precious Metals :

    • A study explored the use of O,O′-bis[2-(ethylthio)ethyl]dithiocarbonates for solvent extraction studies of precious metal ions. This research highlighted the potential of dithiocarbonates in efficient extraction processes, particularly for silver ions from perchlorate media (Mendoza & Kamata, 1996).
  • Polymerization and Synthetic Applications :

    • Investigations into the radical solution for the alkylation of base-sensitive compounds like dichloroacetone showed that dithiocarbonates can be used in the synthesis of Z-alkenoates and E,E-dienoates. This demonstrates their applicability in complex organic syntheses (Anthore, Li, White, & Zard, 2015).
  • Conversion of Amines to Isothiocyanates :

    • Research into converting amines to thiocarbonate esters and thiocyanates using di-2-pyridyl thionocarbonate highlights another application of dithiocarbonates in organic synthesis. This process offers a route for synthesizing isothiocyanates at room temperature (Kim & Yi, 1985).

Properties

IUPAC Name

O-ethyl (2-chloropyridin-4-yl)methylsulfanylmethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS2/c1-2-12-9(13)14-6-7-3-4-11-8(10)5-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEYKDZIZXJDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SCC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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